molecular formula C12H8BrFN2O3 B5472592 5-[2-(3-bromo-4-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole

5-[2-(3-bromo-4-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole

Cat. No.: B5472592
M. Wt: 327.11 g/mol
InChI Key: SRGGYWGAECSOBG-HYXAFXHYSA-N
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Description

The compound “5-[2-(3-bromo-4-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a nitro group at the 4-position and a methyl group at the 3-position. The 5-position of the isoxazole ring is connected to a vinyl group, which is further connected to a phenyl ring. The phenyl ring is disubstituted with bromine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the vinyl group, and the disubstituted phenyl ring. The presence of the nitro group, bromine, and fluorine atoms would also significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amino group, or the bromine atom could be displaced in a nucleophilic substitution reaction. The vinyl group could participate in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group, bromine, and fluorine atoms would likely make the compound relatively dense and polar. The compound’s solubility, melting point, and boiling point would depend on the specific arrangement of these atoms and groups within the molecule .

Safety and Hazards

As with any chemical compound, handling “5-[2-(3-bromo-4-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole” would require appropriate safety precautions. The compound could potentially be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Given the complexity of this compound and the potential for biological activity suggested by the presence of the isoxazole ring, it could be a subject of interest for future research. Studies could be conducted to synthesize the compound, investigate its physical and chemical properties, explore its potential biological activities, and assess its safety and toxicity .

Properties

IUPAC Name

5-[(Z)-2-(3-bromo-4-fluorophenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O3/c1-7-12(16(17)18)11(19-15-7)5-3-8-2-4-10(14)9(13)6-8/h2-6H,1H3/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGGYWGAECSOBG-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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